4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one
Description
Properties
CAS No. |
62785-33-5 |
|---|---|
Molecular Formula |
C12H12N2O6 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
4-hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C12H12N2O6/c1-13-7-5-9(20-3)8(19-2)4-6(7)11(15)10(12(13)16)14(17)18/h4-5,15H,1-3H3 |
InChI Key |
BKWSBNMZIDAGKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C(C1=O)[N+](=O)[O-])O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Nitration: The precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Methoxylation: The nitrated intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at positions 6 and 7.
Methylation: The compound is further methylated using methyl iodide and a base to introduce the methyl group at position 1.
Hydroxylation: Finally, the compound undergoes hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at position 4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of a quinoline derivative with a carbonyl group.
Reduction: Formation of an amino-substituted quinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one can be contextualized against the following analogs:
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Impact on Properties :
- The nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance stability and alter reactivity compared to analogs with electron-donating groups (e.g., carboxamide or hydroxyethyl substituents) .
- Methoxy groups at C6 and C7 are conserved in multiple analogs (e.g., compounds in ), suggesting their role in modulating solubility and aromatic interactions.
Biological Activity: Carboxamide derivatives (e.g., N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) exhibit analgesic properties via nicotinic receptor agonism . The nitro group in the target compound may confer distinct binding kinetics due to its polarity and steric effects. Halogenated analogs (e.g., 5-chloropyridin-2-yl derivatives) show enhanced analgesic activity , suggesting that nitro substitution could offer a unique pharmacological profile.
Spectroscopic and Physical Properties: The target compound’s nitro group would likely cause downfield shifts in ¹H-NMR spectra compared to methoxy or methyl groups, as seen in compound 6f (δ 6.35 for aromatic protons) . Predicted collision cross-section (CCS) values for 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one (145.1 Ų for [M+H]⁺) provide a benchmark for comparing ion mobility in mass spectrometry studies.
Structural Variations: Isoquinoline vs. Quinoline: Compounds like 6f and 6j (3,4-dihydroisoquinolines) differ in ring saturation and nitrogen positioning, which may influence conformational flexibility and bioactivity.
Biological Activity
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one is a notable compound within the quinoline family, characterized by its unique molecular structure which includes hydroxyl, methoxy, and nitro groups. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₁H₁₁N₃O₄
- Molecular Weight : Approximately 250.21 g/mol
- Structure : The compound features a quinoline ring system with specific substituents that enhance its reactivity and biological efficacy.
Antimicrobial Properties
Research indicates that derivatives of nitroquinolones, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit various pathogens, including bacteria and fungi. The mechanism of action is believed to involve interference with microbial DNA synthesis and cellular metabolism.
Anticancer Activity
The compound has demonstrated potential anticancer properties through the induction of apoptosis in cancer cells. It modulates key signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapeutics.
Case Studies and Experimental Data
- Antibacterial Activity : A study reported that this compound exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at 62.5 µg/mL and 78.12 µg/mL respectively .
- Antiproliferative Effects : In vitro assays showed that the compound inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values of 226 µg/mL and 242.52 µg/mL respectively .
- Mechanistic Insights : The presence of the nitro group enhances the reactivity of the compound, allowing it to participate in nucleophilic substitutions which may lead to the formation of more potent derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6,7-Dimethoxyquinolin-4(1H)-one | C₁₁H₉N₃O₂ | Lacks nitro group; used in similar biological studies |
| 4-Hydroxyquinolin-2(1H)-one | C₉H₇N₃O | Simpler structure; lower biological activity |
| 1-Methyl-4-hydroxyquinoline | C₉H₉N | Similar core structure; different substituents |
The unique combination of functional groups in this compound enhances its biological efficacy compared to structurally similar compounds.
Synthesis Methods
Several synthetic routes have been developed for producing this compound, focusing on maintaining high yields while allowing for functionalization at various positions on the quinoline ring. These methods are crucial for generating derivatives with enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
